N,N-Dicyclobutylbenzylamine

Description

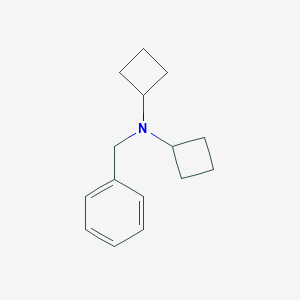

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-cyclobutylcyclobutanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N/c1-2-6-13(7-3-1)12-16(14-8-4-9-14)15-10-5-11-15/h1-3,6-7,14-15H,4-5,8-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAIXJRRKOLDATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)N(CC2=CC=CC=C2)C3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440755 | |

| Record name | N,N-DICYCLOBUTYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177721-42-5 | |

| Record name | N,N-DICYCLOBUTYLBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N-Dicyclobutylbenzylamine

This technical guide provides a comprehensive overview of the primary synthetic routes for N,N-dicyclobutylbenzylamine, a disubstituted benzylamine with potential applications in pharmaceutical and materials science research. The information is intended for an audience of researchers, scientists, and professionals in drug development. This document outlines two core synthetic strategies: reductive amination and N-alkylation, presenting detailed experimental protocols and a comparative analysis of these methodologies.

Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal chemical transformations:

-

Reductive Amination: This widely used method involves the reaction of a secondary amine, in this case, dicyclobutylamine, with an aldehyde, benzaldehyde, to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride and sodium cyanoborohydride.

-

N-Alkylation: This classical approach to amine synthesis involves the nucleophilic substitution reaction between a secondary amine (dicyclobutylamine) and a benzyl halide, such as benzyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrohalic acid byproduct.

Comparative Data of Synthetic Protocols

The following table summarizes the key quantitative parameters for the two proposed synthetic routes to this compound, allowing for a direct comparison of the methodologies.

| Parameter | Reductive Amination | N-Alkylation |

| Reactants | Dicyclobutylamine, Benzaldehyde | Dicyclobutylamine, Benzyl Chloride |

| Reagents | Sodium Triacetoxyborohydride, Acetic Acid | Potassium Carbonate |

| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) |

| Reaction Temperature | Room Temperature (approx. 20-25°C) | 80°C |

| Reaction Time | 12-24 hours | 8-16 hours |

| Stoichiometry (Amine:Electrophile) | 1 : 1.1 | 1 : 1.1 |

| Work-up | Aqueous sodium bicarbonate wash, extraction | Filtration, evaporation |

| Purification | Flash column chromatography | Flash column chromatography |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound via reductive amination and N-alkylation.

Protocol 1: Reductive Amination of Benzaldehyde with Dicyclobutylamine

Materials:

-

Dicyclobutylamine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial Acetic Acid

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add dicyclobutylamine (1.0 eq).

-

Dissolve the amine in anhydrous dichloromethane (DCM).

-

Add benzaldehyde (1.1 eq) to the solution, followed by glacial acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Protocol 2: N-Alkylation of Dicyclobutylamine with Benzyl Chloride

Materials:

-

Dicyclobutylamine

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (ACN), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Filter funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add dicyclobutylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous acetonitrile (ACN) to the flask.

-

Add benzyl chloride (1.1 eq) to the suspension.

-

Heat the reaction mixture to 80°C and maintain it under reflux for 8-16 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium chloride byproduct.

-

Wash the solid residue with a small amount of acetonitrile.

-

Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the reductive amination synthesis of this compound.

physical and chemical properties of N,N-Dicyclobutylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dicyclobutylbenzylamine is a tertiary amine whose specific physical, chemical, and biological properties are not extensively documented in publicly available literature. This technical guide provides a detailed overview of its predicted characteristics and outlines experimental protocols for its synthesis and analysis. The information herein is extrapolated from data on analogous tertiary amines and benzylamine derivatives, offering a foundational resource for researchers initiating studies on this compound. This document covers predicted physicochemical properties, a detailed methodology for synthesis via reductive amination, and standard analytical procedures for characterization. Furthermore, it includes visualizations of a general synthetic workflow and a potential biological signaling pathway to guide future research and hypothesis development.

Introduction

Tertiary amines are a crucial class of organic compounds with wide-ranging applications in medicinal chemistry, materials science, and as synthetic intermediates.[1] The this compound molecule, characterized by a benzyl group and two cyclobutyl moieties attached to a central nitrogen atom, presents a unique structural motif. While specific data for this compound is scarce, its structure suggests potential biological activity, drawing from the known pharmacological profiles of other benzylamine derivatives which have shown promise as antimycotic and antibacterial agents, and even as potential therapeutics for neurodegenerative diseases.[2][3][4][5] This guide aims to bridge the information gap by providing a comprehensive theoretical and practical framework for researchers interested in this compound.

Predicted Physicochemical Properties

| Property | Predicted Value | Method of Estimation |

| Molecular Formula | C₁₅H₂₃N | - |

| Molecular Weight | 217.35 g/mol | - |

| Boiling Point | ~300-320 °C | Extrapolation from similar tertiary amines |

| Melting Point | Not available | - |

| Density | ~0.95 - 1.05 g/cm³ | Based on similar tertiary amines |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform) | General solubility of tertiary amines |

| pKa (conjugate acid) | ~9-11 | Typical range for cyclic tertiary amines[8] |

| LogP | ~4-5 | Computational prediction |

Experimental Protocols

Synthesis of this compound via Reductive Amination

Reductive amination is a widely used and effective method for the synthesis of tertiary amines.[1][9] This protocol describes a general procedure for the synthesis of this compound from benzaldehyde and dicyclobutylamine.

Reaction Scheme:

Benzaldehyde + Dicyclobutylamine --(Reducing Agent)--> this compound

Materials:

-

Benzaldehyde

-

Dicyclobutylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[9]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of benzaldehyde (1 equivalent) in the chosen solvent (e.g., DCM) in a round-bottom flask, add dicyclobutylamine (1.1 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the intermediate iminium ion.

-

Slowly add the reducing agent, sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.[10]

-

Continue stirring the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by flash column chromatography on silica gel.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

GC-MS is a powerful tool for the analysis of volatile compounds like tertiary amines.[11][12]

Instrumentation and Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating amines.[12]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a suitable initial temperature (e.g., 80°C), hold for a few minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 500.

Expected Results:

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 217. Characteristic fragmentation patterns for benzylamines include cleavage at the benzylic C-N bond, leading to a prominent peak at m/z 91 (tropylium ion).

¹H and ¹³C NMR spectroscopy are essential for structural elucidation.

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons, and multiplets for the protons of the cyclobutyl rings.[13][14]

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the benzyl and cyclobutyl groups. The carbon attached to the nitrogen is expected to be deshielded.[13][14]

FTIR spectroscopy can confirm the presence of specific functional groups.

-

As a tertiary amine, this compound will not exhibit N-H stretching bands that are characteristic of primary and secondary amines (typically found around 3300-3500 cm⁻¹).[15][16][17]

-

The spectrum will be characterized by C-H stretching vibrations of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹) and C-N stretching vibrations (around 1020-1250 cm⁻¹).[18]

Mandatory Visualizations

References

- 1. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. General Equation to Estimate the Physicochemical Properties of Aliphatic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. rsc.org [rsc.org]

- 11. agilent.com [agilent.com]

- 12. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 13. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 14. tutorchase.com [tutorchase.com]

- 15. rockymountainlabs.com [rockymountainlabs.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. spectroscopyonline.com [spectroscopyonline.com]

- 18. orgchemboulder.com [orgchemboulder.com]

The Inferred Mechanism of Action of N,N-Dicyclobutylbenzylamine in Organic Reactions: A Technical Guide

Introduction

N,N-Dicyclobutylbenzylamine is a tertiary amine characterized by the presence of two bulky dicyclobutyl groups and a benzyl group attached to the nitrogen atom. This molecular architecture strongly suggests that it functions as a sterically hindered, non-nucleophilic base. In organic synthesis, such bases are indispensable reagents capable of selectively removing protons (acting as a Brønsted-Lowry base) without competing in nucleophilic substitution reactions. This technical guide will explore the inferred mechanism of action of this compound, its likely applications, and provide representative experimental data and protocols based on analogous, well-established bulky amines.

The core principle behind the action of sterically hindered amines is the significant steric bulk surrounding the nitrogen's lone pair of electrons.[1] While this lone pair remains available to abstract small electrophiles, particularly protons, the bulky substituents physically obstruct its approach to larger electrophilic centers, such as the carbon atom of an alkyl halide.[2][3] This selectivity is crucial in a multitude of organic transformations where nucleophilic side reactions are undesirable.[4]

Core Mechanism: Sterically Hindered Proton Abstraction

The primary mechanism of action for a bulky amine like this compound is as a proton scavenger.[5] In a typical acid-base reaction, the lone pair of electrons on the nitrogen atom of the amine abstracts a proton from an acidic substrate. This process is fundamental to many organic reactions, including elimination reactions, enolate formation, and the neutralization of acids generated in situ.

The key feature of this compound, inferred from its structure, is its non-nucleophilicity. While the nitrogen atom is basic, the two bulky dicyclobutyl groups and the benzyl group create a congested environment that prevents the nitrogen from acting as a nucleophile.[6] This is in contrast to less hindered amines, which can compete with other nucleophiles in a reaction mixture, leading to undesired side products.

Potential Applications in Organic Synthesis

Based on the proposed mechanism of action, this compound could be a valuable reagent in a variety of organic reactions. Its applications would likely mirror those of other well-known bulky, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA or Hünig's base) and 2,2,6,6-tetramethylpiperidine (TMP).[7][8]

Elimination Reactions

In elimination reactions, a base is used to remove a proton, leading to the formation of a double bond. A non-nucleophilic base is often preferred to minimize competing substitution reactions (SN2). This compound would be expected to efficiently promote E2 eliminations, particularly where the substrate is sensitive to nucleophilic attack.

Peptide Coupling

In peptide synthesis, carbodiimides are often used to activate carboxylic acids for amide bond formation. This process generates an acidic byproduct that must be neutralized. A bulky, non-nucleophilic base is ideal for this purpose as it will not react with the activated carboxylic acid intermediate.[4][5]

Enolate Formation

The formation of enolates from ketones, esters, and other carbonyl compounds is a cornerstone of carbon-carbon bond formation. While strong bases like lithium diisopropylamide (LDA) are often used, moderately basic, non-nucleophilic amines can be employed in specific contexts, such as in directed aldol reactions.[1]

Protecting Group Chemistry

The protection and deprotection of functional groups are common strategies in multi-step synthesis. Bulky bases are often used to facilitate these transformations, for example, in the silylation of alcohols, where the base neutralizes the generated acid without interfering with the silylating agent.

Illustrative Quantitative Data

The following table summarizes representative data for reactions where a bulky, non-nucleophilic base is employed. These values are based on typical outcomes for bases like DIPEA and are provided for illustrative purposes.

| Reaction Type | Substrate | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |

| E2 Elimination | 2-Bromooctane | - | DIPEA | DMF | 80 | 4 | 85 | [6] |

| Peptide Coupling | Boc-Ala-OH | H-Gly-OMe, HATU | DIPEA | DCM | 25 | 2 | 95 | [4] |

| Silylation | Benzyl alcohol | TBDMSCl | DIPEA | DCM | 25 | 1 | 98 | [1] |

Representative Experimental Protocols

The following are example protocols for reactions where a bulky, non-nucleophilic base like this compound would be expected to perform well.

Protocol 1: Dehydrohalogenation of an Alkyl Halide

Objective: To synthesize an alkene via an E2 elimination reaction.

Procedure:

-

To a solution of the alkyl halide (1.0 eq) in an appropriate solvent (e.g., DMF or acetonitrile), add this compound (1.5 eq).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Protocol 2: Silylation of a Primary Alcohol

Objective: To protect a primary alcohol as a silyl ether.

Procedure:

-

Dissolve the primary alcohol (1.0 eq) and a silylating agent (e.g., TBDMSCl, 1.1 eq) in an anhydrous solvent (e.g., dichloromethane or THF) under an inert atmosphere.

-

Add this compound (1.2 eq) dropwise to the solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the silyl ether by flash column chromatography.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, its molecular structure provides a strong basis for predicting its function as a sterically hindered, non-nucleophilic base. Its mechanism of action is centered on the ability of the nitrogen's lone pair to selectively abstract protons while being sterically shielded from participating in nucleophilic attacks. This characteristic makes it a potentially valuable tool for a range of organic transformations, including elimination reactions, peptide synthesis, and the manipulation of protecting groups. Further research into the specific properties and applications of this compound is warranted to fully elucidate its role in modern organic synthesis.

References

- 1. What is N,N-Diisopropylethylamine?_Chemicalbook [chemicalbook.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. N,N-Diisopropylethylamine | 7087-68-5 | Benchchem [benchchem.com]

- 5. N,N-Diisopropylethylamine - Wikipedia [en.wikipedia.org]

- 6. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

- 7. What is 2,2,6,6-Tetramethylpiperidine?_Chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

Spectroscopic Characterization of N,N-Dicyclobutylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of N,N-Dicyclobutylbenzylamine. Due to the limited availability of direct experimental data for this specific compound in public literature, this document outlines the expected spectroscopic data based on the analysis of structurally similar molecules and fundamental spectroscopic principles. It also includes detailed, generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from established chemical shift and fragmentation patterns observed in analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet | 5H |

| Benzyl (CH₂) | ~3.60 | Singlet | 2H |

| Cyclobutyl (CH-N) | ~2.50 | Multiplet | 2H |

| Cyclobutyl (CH₂) | 1.60 - 2.00 | Multiplet | 12H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C, quat.) | ~140 |

| Aromatic (CH) | 128 - 130 |

| Benzyl (CH₂) | ~58 |

| Cyclobutyl (CH-N) | ~55 |

| Cyclobutyl (CH₂) | 25 - 30 |

| Cyclobutyl (CH₂) | ~18 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-N (Stretch) | 1000 - 1250 | Medium |

| C-H (oop bend, monosubst. benzene) | 690 - 710 and 730 - 770 | Strong |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Fragment |

| 243 | [M]⁺ (Molecular Ion) |

| 186 | [M - C₄H₇]⁺ |

| 152 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 57 | [C₄H₉]⁺ |

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the neat liquid sample directly onto the ATR crystal.

-

-

Sample Preparation (Liquid Film):

-

Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

-

Acquisition:

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Procedure:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this compound, direct infusion or injection via a gas chromatograph (GC-MS) would be suitable.

-

Ionization:

-

EI: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

ESI: The sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.[4]

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Introduction to IR Spectra [webspectra.chem.ucla.edu]

- 3. Distinct Difference in Sensitivity of NIR vs. IR Bands of Melamine to Inter-Molecular Interactions with Impact on Analytical Spectroscopy Explained by Anharmonic Quantum Mechanical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. n-Butylamine for Improving the Efficiency of Untargeted Mass Spectrometry Analysis of Plasma Metabolite Composition - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and molecular structure of N,N-Dicyclobutylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: N,N-Dicyclobutylbenzylamine is not a commercially available compound and has limited to no information in public chemical databases. This guide is a theoretical exploration based on the known properties and synthesis of analogous N-substituted benzylamines. The experimental protocols and data presented are predictive and require experimental validation.

Introduction

This compound is a tertiary amine characterized by a benzyl group and two cyclobutyl groups attached to a central nitrogen atom. While specific data for this compound is scarce, its structural similarity to other N,N-disubstituted benzylamines suggests potential applications in catalysis, as a synthetic intermediate, or in medicinal chemistry. This guide provides a theoretical framework for its synthesis, characterization, and potential properties, drawing parallels from well-documented analogous compounds.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring connected to a methylene bridge, which in turn is bonded to a nitrogen atom. This nitrogen is further substituted with two cyclobutyl rings.

Molecular Formula: C₁₅H₂₃N

Molecular Weight: 217.35 g/mol

Predicted Physicochemical Properties:

The following table summarizes the predicted physicochemical properties of this compound based on the known properties of structurally related compounds such as N,N-Dimethylbenzylamine and N,N-Dicyclohexylmethylamine.

| Property | Predicted Value | Notes |

| Boiling Point | 280-300 °C | Estimated based on the increased molecular weight and steric hindrance compared to N,N-Dicyclohexylmethylamine (b.p. 265 °C)[1]. |

| Density | ~0.93 g/mL | Estimated to be slightly higher than N,N-Dicyclohexylmethylamine (0.912 g/mL)[1]. |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, acetone) | Typical for tertiary amines of this size. |

| Appearance | Colorless to pale yellow liquid | Based on the appearance of similar N,N-disubstituted benzylamines. |

Proposed Synthesis

A plausible and common method for the synthesis of N,N-disubstituted benzylamines is through reductive amination. This involves the reaction of a primary amine with a ketone or aldehyde in the presence of a reducing agent. For this compound, a two-step synthesis starting from benzylamine is proposed.

3.1. Reaction Scheme

Step 1: Monosubstitution via Reductive Amination

Benzylamine reacts with cyclobutanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), to form N-cyclobutylbenzylamine.

Step 2: Disubstitution via Reductive Amination

The resulting secondary amine, N-cyclobutylbenzylamine, is then reacted with another equivalent of cyclobutanone and a reducing agent to yield the final product, this compound.

3.2. Detailed Experimental Protocol

Materials:

-

Benzylamine

-

Cyclobutanone

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Step 1: Synthesis of N-cyclobutylbenzylamine

-

To a solution of benzylamine (1 equivalent) in dichloromethane (DCM), add cyclobutanone (1.1 equivalents).

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours.

-

Quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain crude N-cyclobutylbenzylamine.

-

-

Step 2: Synthesis of this compound

-

Dissolve the crude N-cyclobutylbenzylamine (1 equivalent) in DCM.

-

Add cyclobutanone (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1 hour.

-

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Continue stirring at room temperature for 24-48 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, work up the reaction as described in Step 1 (quenching, extraction, drying, and concentration).

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Proposed Characterization Workflow

The successful synthesis of this compound would require rigorous characterization to confirm its identity and purity. The following workflow outlines the key analytical techniques that should be employed.

Potential Signaling Pathways and Biological Activity

Given that some substituted benzylamines have been investigated for their effects on the central nervous system, it is conceivable that this compound could interact with various neuronal signaling pathways. The diagram below illustrates a hypothetical interaction with a generic G-protein coupled receptor (GPCR), a common target for psychoactive compounds. The bulky cyclobutyl groups might influence receptor binding affinity and selectivity.

References

literature review on N,N-Dicyclobutylbenzylamine synthesis

An In-depth Technical Guide to the Synthesis of N,N-Dicyclobutylbenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for this compound, a tertiary amine with potential applications in pharmaceutical and materials science research. The document details the core synthetic methodologies, presents quantitative data in a comparative format, and includes detailed experimental protocols.

Core Synthetic Strategies

The synthesis of this compound can be effectively achieved through two principal chemical transformations:

-

Reductive Amination: This widely-used method involves the reaction of a carbonyl compound (benzaldehyde) with a secondary amine (dicyclobutylamine) in the presence of a reducing agent. The reaction proceeds via the in-situ formation of an iminium ion, which is subsequently reduced to the target tertiary amine.

-

N-Alkylation: This classical approach entails the direct alkylation of a secondary amine (dicyclobutylamine) with a suitable alkylating agent, such as a benzyl halide. The reaction typically proceeds via a nucleophilic substitution mechanism.

Comparative Analysis of Synthetic Routes

The choice of synthetic route may depend on various factors including the availability of starting materials, desired purity, scalability, and reaction conditions. The following table summarizes the key quantitative parameters associated with each method, based on representative literature procedures for analogous compounds.

| Parameter | Reductive Amination | N-Alkylation |

| Starting Materials | Benzaldehyde, Dicyclobutylamine | Dicyclobutylamine, Benzyl Halide |

| Typical Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Not Applicable |

| Typical Solvent | Dichloromethane (DCM), Ethyl Acetate (EtOAc) | Acetonitrile (MeCN), Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature | Room Temperature to 80°C |

| Typical Reaction Time | 6 - 24 hours | 12 - 48 hours |

| Reported Yield Range | 70 - 95% | 60 - 85% |

| Purity (Post-Purification) | >98% | >97% |

Experimental Protocols

Method 1: Reductive Amination

This protocol is adapted from general procedures for reductive amination.[1][2][3][4][5]

Materials:

-

Benzaldehyde

-

Dicyclobutylamine

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of benzaldehyde (1.0 equivalent) in the chosen solvent (e.g., EtOAc, 0.5 M), add dicyclobutylamine (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.2 equivalents) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.

-

Separate the organic layer and extract the aqueous layer with the solvent (3 x volume).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Method 2: N-Alkylation

This protocol is based on general principles of N-alkylation of secondary amines with benzyl halides.[6][7]

Materials:

-

Dicyclobutylamine

-

Benzyl chloride or Benzyl bromide

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) as a base

-

Acetonitrile (MeCN) or Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of dicyclobutylamine (1.0 equivalent) in the chosen solvent (e.g., MeCN, 0.5 M), add the base (e.g., K₂CO₃, 2.0 equivalents).

-

Add the benzyl halide (1.1 equivalents) dropwise to the stirred suspension.

-

Heat the reaction mixture to a suitable temperature (e.g., 60°C) and stir for 12-24 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and EtOAc.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Synthetic Pathway Visualizations

The following diagrams illustrate the logical flow of the two primary synthetic routes for this compound.

Caption: Reductive Amination Synthesis Pathway.

Caption: N-Alkylation Synthesis Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

Solubility Profile of N,N-Dicyclobutylbenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected solubility characteristics of N,N-Dicyclobutylbenzylamine in common organic solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide is based on established principles of organic chemistry, including the "like dissolves like" rule and the known behavior of high molecular weight tertiary amines.[1][2] The information herein serves as a predictive framework to guide solvent selection for synthesis, purification, and formulation development involving this compound.

Predicted Solubility of this compound

The molecular structure of this compound, featuring two bulky, nonpolar cyclobutyl groups, a benzyl group, and a tertiary amine nitrogen, suggests it is a predominantly nonpolar, lipophilic molecule. While the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, the steric hindrance from the bulky alkyl groups and the lack of a hydrogen bond donor will influence its interaction with protic solvents.[3][4] Aliphatic amines generally exhibit significant solubility in organic solvents.[1][5] The solubility is expected to be highest in nonpolar and polar aprotic solvents, and lower in highly polar, protic solvents like water.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents.

| Solvent Class | Solvent Example | Predicted Solubility | Remarks |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | High | The nonpolar aromatic ring and alkyl groups of the solute will interact favorably with the nonpolar aromatic solvent ("like dissolves like").[2] |

| Aliphatic Hydrocarbons | Hexane, Heptane | High | The nonpolar cyclobutyl and benzyl groups will have strong van der Waals interactions with the nonpolar aliphatic solvent. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are effective solvents for many organic compounds.[6] THF, being more polar, is expected to be an excellent solvent. |

| Halogenated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are capable of dissolving a wide range of organic compounds. However, some amines can be incompatible with chloroform and carbon tetrachloride.[1] |

| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | These are polar aprotic solvents. While primary amines can react with ketones, tertiary amines are generally soluble.[1][2] |

| Esters | Ethyl Acetate | Moderate to High | Ethyl acetate is a moderately polar solvent that is expected to effectively solvate this compound. |

| Alcohols | Methanol, Ethanol, Isopropanol | Low to Moderate | The high polarity and hydrogen-bonding network of alcohols may not favorably interact with the bulky, nonpolar structure of the amine.[6][7] Solubility is expected to decrease as the alcohol's polarity increases (Methanol < Ethanol < Isopropanol). |

| Polar Aprotic Solvents | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These highly polar solvents can dissolve a wide range of compounds. |

| Water | H₂O | Very Low | The large, hydrophobic structure of this compound will lead to very poor solubility in water.[5][6] The ability to form hydrogen bonds with water is minimal for tertiary amines.[4] |

Experimental Protocol for Solubility Determination

To quantitatively determine the solubility of this compound, the isothermal shake-flask method is a reliable and commonly used technique.[8][9]

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.[9]

-

Equilibration: Tightly cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, let the vial stand in the temperature-controlled bath to allow the undissolved solid to settle.[9]

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Dilution: Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L) × Dilution factor × Volume of flask (L)) / Initial volume of supernatant (L)

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of an organic compound.

References

- 1. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. byjus.com [byjus.com]

- 7. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

In-Depth Technical Guide on the Theoretical Studies of N,N-Dicyclobutylbenzylamine Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches to understanding the conformational landscape of N,N-Dicyclobutylbenzylamine. Due to the absence of direct studies on this specific molecule, this guide synthesizes data from structurally analogous compounds, primarily sterically hindered N,N-dialkylbenzylamines. The content herein focuses on computational modeling, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography as the principal techniques for conformational analysis. Detailed experimental and computational protocols are provided to facilitate further research. All quantitative data from related systems are summarized, and logical workflows are visualized using the DOT language.

Introduction

This compound is a tertiary amine characterized by a benzyl group and two cyclobutyl substituents on the nitrogen atom. The conformational flexibility of this molecule is of significant interest in medicinal chemistry and materials science, as its three-dimensional structure can dictate its biological activity and physical properties. The steric hindrance imposed by the bulky cyclobutyl groups is expected to play a crucial role in determining the preferred spatial arrangement of the molecule. This guide explores the probable conformational preferences of this compound by examining theoretical and experimental data from analogous, sterically hindered benzylamines.

Theoretical Conformational Analysis

Computational chemistry provides powerful tools to predict the stable conformations of molecules and the energy barriers between them. For this compound, density functional theory (DFT) and ab initio methods are the most appropriate computational approaches.

Predicted Conformational Landscape

Based on studies of related N,N-dialkylbenzylamines, the conformational space of this compound is likely dominated by the rotation around the C(aryl)-C(benzyl) and C(benzyl)-N bonds. The key dihedral angles are:

-

τ1 (Cα-C1-C-N): Defines the orientation of the benzyl group relative to the phenyl ring.

-

τ2 (C1-C-N-Cβ): Defines the orientation of the dicyclobutylamino group.

Due to steric repulsion between the cyclobutyl groups and the phenyl ring, it is anticipated that the molecule will adopt a conformation where the nitrogen lone pair is oriented away from the phenyl ring. The cyclobutyl rings themselves will likely adopt a puckered conformation to minimize internal strain.

Quantitative Data from Analogous Systems

While specific data for this compound is unavailable, studies on N,N-dimethylbenzylamine and other sterically hindered amines provide valuable insights.[1][2][3]

| Molecule | Method | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Reference |

| N,N-Dimethylbenzylamine | PM3 | ~90° | ~180° (anti) | 0.0 | [1] |

| N,N-Dimethylbenzylamine | PM3 | ~90° | ~60° (gauche) | Higher Energy | [1] |

| tert-Butyldiisopropylamine | X-ray | - | C-N-C angles ~117° | - | |

| Di-1-adamantyl-exo-2-norbornylamine | X-ray | - | C-N-C angles ~118° | - | [4] |

Note: The table summarizes data from analogous systems to infer the behavior of this compound.

Experimental Protocols for Conformational Analysis

Experimental techniques are essential for validating theoretical predictions and providing a complete picture of the conformational preferences in solution and in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[5]

Detailed Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.

-

1H NMR Spectroscopy:

-

Acquire a standard 1D 1H NMR spectrum to identify the chemical shifts of the benzyl and cyclobutyl protons.

-

Perform variable temperature (VT) NMR studies (e.g., from -60 °C to 100 °C) to observe any changes in the spectra that might indicate the presence of different conformers in equilibrium. Coalescence of signals at higher temperatures can be used to determine the energy barriers to rotation.

-

-

2D NMR Spectroscopy:

-

Acquire a Correlation Spectroscopy (COSY) spectrum to establish proton-proton coupling networks within the benzyl and cyclobutyl groups.

-

Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum to identify through-space correlations between protons. The presence of NOEs between specific protons of the cyclobutyl groups and the benzyl or phenyl moieties can provide direct evidence for their spatial proximity and thus the preferred conformation.

-

-

Data Analysis: Analyze the coupling constants and NOE intensities to deduce dihedral angles and internuclear distances, which can then be compared with computational models.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular conformation in the solid state.

Detailed Experimental Protocol:

-

Crystal Growth:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, hexane, ethyl acetate).

-

Employ slow evaporation, vapor diffusion, or cooling crystallization techniques to obtain single crystals of suitable quality for X-ray diffraction.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation at a controlled temperature (e.g., 100 K) to minimize thermal motion.

-

-

Structure Solution and Refinement:

-

Process the diffraction data (integration and scaling).

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles.

-

Synthesis of this compound

A plausible synthetic route to this compound is via reductive amination.[6][7][8][9]

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add dicyclobutylamine (1.0 eq.), benzaldehyde (1.0-1.2 eq.), and a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding iminium ion.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5-2.0 eq.) portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Workflow for Conformational Analysis

References

- 1. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N-Dimethylbenzylamine(103-83-3) 1H NMR spectrum [chemicalbook.com]

- 3. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Non‐Planar Structures of Sterically Overcrowded Trialkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

An In-depth Technical Guide to N,N-Disubstituted Benzylamines: A Case Study on N,N-Dimethylbenzylamine

Disclaimer: Initial searches for "N,N-Dicyclobutylbenzylamine" did not yield specific information regarding its discovery, history, or experimental data. This suggests that it is not a widely studied compound. Therefore, this guide will focus on a representative and well-documented member of the N,N-disubstituted benzylamine class, N,N-Dimethylbenzylamine , to illustrate the core principles of synthesis, characterization, and potential biological interactions relevant to this chemical family.

Introduction to N,N-Disubstituted Benzylamines

N,N-disubstituted benzylamines are a class of organic compounds characterized by a benzyl group attached to a nitrogen atom, which is further substituted with two alkyl or aryl groups. These compounds are valuable intermediates in organic synthesis and have applications in various fields, including pharmaceuticals, agrochemicals, and materials science. Their biological activity can be modulated by the nature of the substituents on the nitrogen atom, influencing properties such as receptor binding, enzyme inhibition, and pharmacokinetic profiles.

The general structure of an N,N-disubstituted benzylamine is shown below:

Where "Ph" represents a phenyl group, and R1 and R2 are alkyl or aryl substituents. In the case of the originally requested molecule, this compound, R1 and R2 would both be cyclobutyl groups. For our case study, N,N-Dimethylbenzylamine, R1 and R2 are both methyl groups.

Synthesis of N,N-Dimethylbenzylamine

The synthesis of N,N-dimethylbenzylamine can be achieved through various methods. A common and illustrative method is the reductive amination of benzaldehyde with dimethylamine.

Experimental Protocol: Reductive Amination

This protocol is a generalized procedure based on common organic synthesis techniques.

Materials:

-

Benzaldehyde

-

Dimethylamine (aqueous solution, e.g., 40%)

-

Sodium borohydride (NaBH₄) or a similar reducing agent

-

Methanol or another suitable solvent

-

Diethyl ether or other extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate (for workup)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve benzaldehyde in methanol.

-

Cool the solution in an ice bath.

-

Slowly add an aqueous solution of dimethylamine to the cooled solution while stirring.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours to form the intermediate iminium ion.

-

Cool the reaction mixture again in an ice bath.

-

Slowly add sodium borohydride in small portions. Caution: Hydrogen gas is evolved.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours or until completion (monitored by TLC).

-

Quench the reaction by slowly adding water.

-

Acidify the mixture with hydrochloric acid to a pH of ~2 to protonate the amine.

-

Wash the aqueous layer with diethyl ether to remove any unreacted benzaldehyde.

-

Basify the aqueous layer with a saturated sodium bicarbonate solution until the pH is >9.

-

Extract the product into diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N,N-dimethylbenzylamine.

-

The product can be further purified by distillation.

Data Presentation: Synthesis Parameters

| Parameter | Value |

| Reactants | Benzaldehyde, Dimethylamine |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 2-4 hours |

| Workup | Acid-base extraction |

| Purification | Distillation |

Visualization of Synthesis and Hypothetical Signaling Pathway

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N,N-dimethylbenzylamine via reductive amination.

Caption: Synthesis workflow for N,N-dimethylbenzylamine.

Hypothetical Signaling Pathway Involvement

While there is no specific signaling pathway information for this compound or N,N-Dimethylbenzylamine in the provided search context, many benzylamine derivatives are designed to interact with biological targets. The following diagram illustrates a hypothetical mechanism where an N,N-disubstituted benzylamine acts as an antagonist to a G-protein coupled receptor (GPCR). This is a common mechanism for psychoactive drugs and other therapeutics.

Methodological & Application

The Utility of N,N-Dicyclobutylbenzylamine in Catalytic Cross-Coupling Reactions: A Review of Current Literature

A comprehensive review of scientific databases and chemical literature reveals a notable absence of studies detailing the application of N,N-Dicyclobutylbenzylamine as a primary catalyst or ligand in cross-coupling reactions. While the field of cross-coupling catalysis is rich with a diverse array of nitrogen-containing ligands and catalysts, this compound does not appear to be a documented participant in widely-used methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, or Sonogashira couplings.

This lack of specific data prevents the creation of detailed application notes and experimental protocols for this compound in this context. Researchers and drug development professionals seeking to employ novel catalytic systems are encouraged to consult literature on structurally related, well-established catalysts.

General Principles of Amine Ligands in Cross-Coupling

While no specific information exists for this compound, it is instructive to consider the general roles that bulky, electron-rich amines can play in catalytic cycles. Typically, tertiary amines can serve as:

-

Bases: To facilitate deprotonation of precursors and activate the catalyst.

-

Ligands: To stabilize the metal center, modulate its electronic properties, and influence the steric environment of the reaction, thereby affecting yield and selectivity.

-

Reductants: In some cases, to reduce a metal precatalyst to its active catalytic state.

The structure of this compound, with its sterically hindered dicyclobutyl groups and the benzyl moiety, suggests potential for it to act as a bulky ligand. The steric hindrance could favor reductive elimination and prevent catalyst deactivation pathways.

Established Amine-Based Systems in Cross-Coupling

For researchers interested in amine-based catalysts, a wealth of information is available for other classes of compounds. For instance, the Buchwald-Hartwig amination, a cornerstone of C-N bond formation, heavily relies on palladium catalysts supported by bulky, electron-rich phosphine ligands, and often utilizes bulky amine bases.[1][2]

More directly relevant to the user's query, recent research has explored the use of simple alkylamines as both ligands and bases in nickel-catalyzed photoredox cross-coupling reactions. For example, tert-butylamine has been successfully employed as a bifunctional additive, demonstrating efficacy in C-O and C-N bond formation.[3][4][5]

Hypothetical Catalytic Cycle

While purely speculative in the absence of experimental data for this compound, a hypothetical workflow for its investigation as a ligand in a generic palladium-catalyzed cross-coupling reaction is presented below. This workflow is based on established procedures for catalyst screening.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 4. Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Application Notes and Protocols for Dibenzylamine in Pharmaceutical Synthesis

Introduction

Dibenzylamine (DBA) is a versatile secondary amine that serves as a crucial intermediate and protecting group in the synthesis of various active pharmaceutical ingredients (APIs).[1][2][3] Its application is particularly notable in the production of β-lactam antibiotics, such as penicillin, and in the stereoselective synthesis of complex peptide structures.[2][4][5][6] The benzyl groups of DBA offer steric hindrance and can be readily removed under specific conditions, making it an effective protecting group for primary amines. This document provides detailed application notes and experimental protocols for the use of Dibenzylamine in pharmaceutical synthesis.

I. Application Notes

1. Amine Protection in β-Lactam Synthesis

Dibenzylamine is widely employed as a protecting group for the nitrogen atom in the synthesis of β-lactam rings, which are the core structural motif of penicillin and cephalosporin antibiotics.[2][4] The dibenzyl group is stable under a variety of reaction conditions, yet it can be selectively removed via catalytic hydrogenation.

A key application is in the synthesis of β-lactam-containing pseudopeptides.[4] In this context, a dibenzyl-protected amino acid, such as serine, can be coupled with another amino acid to form a dipeptide precursor. The subsequent intramolecular cyclization to form the β-lactam ring is often achieved through a Mitsunobu reaction, which proceeds with high stereoselectivity.[4] The use of the dibenzyl protecting group is essential for the successful outcome of this reaction.[4]

2. Intermediate in Penicillin Synthesis

Dibenzylamine is a key intermediate in the industrial synthesis of penicillins.[2][5][6] While the precise, proprietary details of large-scale penicillin production are not fully public, the role of dibenzylamine is understood to be in the construction of the penicillin backbone. It is used to introduce the nitrogen atom at a specific position in the molecule, and the benzyl groups are later removed in the final stages of the synthesis.[5] The high purity of dibenzylamine is critical in these processes to ensure the safety and efficacy of the final antibiotic product.[2]

3. Synthesis of Other Biologically Active Molecules

Beyond β-lactams, dibenzylamine is a precursor in the synthesis of a range of other pharmaceutical compounds.[1][3][7] It is used in the preparation of antihistamines, antimalarial drugs, and other complex organic molecules.[7] Its utility stems from its reactivity as a nucleophile and its ability to participate in various carbon-nitrogen bond-forming reactions.[3]

II. Quantitative Data Summary

The following table summarizes the reported yields for key reactions involving dibenzylamine in the synthesis of β-lactam pseudopeptides.

| Reaction Step | Substrate | Protecting Group | Key Reagents | Solvent | Yield (%) | Reference |

| Mitsunobu Cyclization for β-Lactam Formation | Dibenzyl-protected serine-containing dipeptides | Dibenzyl | DIAD, PPh₃ | THF | High | [4] |

| N-Debenzylation | β-Lactam pseudopeptides | Dibenzyl | H₂-Pd/C (10%) | EtOH/EtOAc | Not Specified | [4] |

| Mono-debenzylation of Dibenzylamines | Various N,N-dibenzyl amino acids and esters | Dibenzyl | HCOONH₄, 10% Pd/C | Methanol | 80-95 |

III. Experimental Protocols

Protocol 1: Synthesis of a β-Lactam Pseudopeptide via Mitsunobu Cyclization of a Dibenzyl-Protected Serine Dipeptide

This protocol describes a general procedure for the intramolecular cyclization of a dibenzyl-protected serine-containing dipeptide to form a β-lactam ring, followed by deprotection.

Materials:

-

Dibenzyl-protected serine-containing dipeptide

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Palladium on carbon (10% Pd/C)

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and purification equipment (e.g., flash chromatography system)

Procedure:

-

Mitsunobu Cyclization: a. Dissolve the dibenzyl-protected serine-containing dipeptide (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC). e. Upon completion, concentrate the reaction mixture under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel to isolate the dibenzyl-protected β-lactam pseudopeptide.

-

N-Debenzylation (Catalytic Hydrogenation): a. Dissolve the purified dibenzyl-protected β-lactam pseudopeptide in a mixture of ethanol and ethyl acetate (e.g., 5% EtOH in EtOAc). b. Add a catalytic amount of 10% Palladium on carbon (typically 10-20% by weight of the substrate). c. Place the reaction vessel under a hydrogen atmosphere (e.g., using a hydrogen balloon or a Parr hydrogenator). d. Stir the reaction vigorously at room temperature for 12-48 hours, monitoring the reaction by TLC. e. Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. f. Wash the Celite pad with the solvent mixture. g. Concentrate the filtrate under reduced pressure to yield the deprotected β-lactam pseudopeptide. h. Further purification can be performed by recrystallization or chromatography if necessary.

IV. Diagrams

Caption: Experimental workflow for the synthesis of β-lactam pseudopeptides.

Caption: Role of Dibenzylamine in pharmaceutical synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Dibenzylamine BP EP USP CAS 103-49-1 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 4. Application of the N-Dibenzyl Protective Group in the Preparation of β-Lactam Pseudopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4163025A - Process for the production of benzylamine and dibenzylamine - Google Patents [patents.google.com]

- 6. CN104744265A - Synthesis process of dibenzylamine - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

Application Notes and Protocols for N,N-Dialkylbenzylamine Mediated Reactions

Disclaimer: Extensive literature searches did not yield specific experimental data for N,N-Dicyclobutylbenzylamine. The following application notes and protocols are based on analogous sterically hindered amines, such as tert-butylamine, and general principles of transition metal-catalyzed cross-coupling reactions. These guidelines are intended to serve as a starting point for researchers and drug development professionals investigating the potential of this compound or similar bulky amines as ligands and/or bases in catalysis.

Introduction

Sterically hindered amines are crucial components in modern synthetic organic chemistry, often serving dual roles as both a base and a ligand in transition metal-catalyzed reactions.[1][2] Bulky N,N-dialkylbenzylamines, like the subject this compound, are a class of compounds with the potential to influence the efficiency and selectivity of cross-coupling reactions. Their significant steric profile can promote reductive elimination and prevent catalyst deactivation, which is beneficial in challenging coupling reactions.[3] These notes provide a general framework for the experimental setup, execution, and analysis of reactions potentially mediated by such amines, drawing parallels from established nickel-photoredox and palladium-catalyzed systems.[1][4]

Potential Applications

Based on analogous compounds, this compound could be investigated for its efficacy in various cross-coupling reactions, including:

-

C-N Cross-Coupling (Buchwald-Hartwig Amination): Formation of carbon-nitrogen bonds between aryl halides/triflates and amines, amides, or other nitrogen nucleophiles.[4][5]

-

C-O Cross-Coupling: Synthesis of aryl ethers from aryl halides and alcohols or phenols.

-

Nickel-Photoredox Catalysis: Acting as a bifunctional additive (base and ligand) in visible-light-mediated cross-coupling reactions.[1][2]

Experimental Protocols

The following are generalized protocols for evaluating this compound in nickel- and palladium-catalyzed C-N cross-coupling reactions.

3.1. General Protocol for Nickel-Catalyzed Photoredox C-N Cross-Coupling

This protocol is adapted from methodologies using bulky amines as bifunctional additives.[1][2]

Materials:

-

Aryl halide (e.g., 4-bromobenzonitrile)

-

Amine nucleophile (e.g., morpholine)

-

This compound

-

Nickel catalyst precursor (e.g., NiBr₂·glyme)

-

Photocatalyst (e.g., 4CzIPN)

-

Anhydrous solvent (e.g., dimethylacetamide - DMA)

-

Inert gas (Nitrogen or Argon)

-

Reaction vials (e.g., 2 mL screw-cap vials)

-

Blue LED light source

Procedure:

-

In a nitrogen-filled glovebox, add the aryl halide (0.2 mmol, 1.0 equiv.), NiBr₂·glyme (0.01 mmol, 5 mol%), and photocatalyst (0.001 mmol, 0.5 mol%) to a reaction vial equipped with a magnetic stir bar.

-

Add anhydrous DMA (0.4 mL).

-

Add the amine nucleophile (0.3 mmol, 1.5 equiv.) followed by this compound (0.26 mmol, 1.3 equiv.).

-

Seal the vial and remove it from the glovebox.

-

Place the reaction vial in a holder approximately 5 cm from a blue LED light source and stir at room temperature (or an elevated temperature, e.g., 60 °C, if necessary) for 12-24 hours.

-

Upon completion, quench the reaction with a saturated aqueous solution of EDTA, disodium salt.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

3.2. General Protocol for Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Type)

This protocol is based on general procedures for Buchwald-Hartwig amination where a bulky amine could act as a base.[1][4][6]

Materials:

-

Aryl halide (e.g., 4-chloroanisole)

-

Amine nucleophile (e.g., aniline)

-

This compound (as a base)

-

Palladium precatalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., XPhos, RuPhos)

-

Anhydrous solvent (e.g., toluene or dioxane)

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or sealed reaction vial

Procedure:

-

To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

-

Add the aryl halide (1.0 mmol, 1.0 equiv.), the amine nucleophile (1.2 mmol, 1.2 equiv.), and this compound (2.0 mmol, 2.0 equiv.).

-

Add anhydrous solvent (e.g., 5 mL of toluene).

-

Seal the tube and heat the reaction mixture at a specified temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the product by column chromatography.

Data Presentation

Quantitative data from reaction optimization and substrate scope studies should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Optimization of a Nickel-Catalyzed C-N Coupling Reaction

| Entry | Parameter Varied | Conditions | Yield (%) |

| 1 | Base | This compound | 85 |

| 2 | Base | K₂CO₃ | 45 |

| 3 | Base | NaOtBu | 92 |

| 4 | Catalyst Loading | 2.5 mol% NiBr₂·glyme | 75 |

| 5 | Temperature | Room Temperature | 68 |

| 6 | Solvent | Toluene | 55 |

Table 2: Hypothetical Substrate Scope for a Palladium-Catalyzed Amination

| Entry | Aryl Halide | Amine | Product | Yield (%) |

| 1 | 4-Bromoanisole | Aniline | 4-Methoxy-N-phenylaniline | 91 |

| 2 | 2-Chlorotoluene | Cyclohexylamine | N-(o-tolyl)cyclohexanamine | 78 |

| 3 | 4-Trifluoromethyl-bromobenzene | Morpholine | 4-(4-(Trifluoromethyl)phenyl)morpholine | 88 |

Visualizations

5.1. Experimental Workflow

The following diagram illustrates a general workflow for the setup and analysis of the described cross-coupling reactions.

5.2. Proposed Catalytic Cycle

This diagram shows a plausible catalytic cycle for a Nickel-Photoredox C-N cross-coupling reaction, where a bulky amine can play a role.

References

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. ES2644568T3 - Procedure for the preparation of N, N-dialkylbenzylamines in halogenated nucleus - Google Patents [patents.google.com]

- 3. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. N,N-Dimethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols: N,N-Dicyclobutylbenzylamine as a Ligand in Organometallic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction: